N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as CNPAA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CNPAA is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of CNPAA is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in disease progression. CNPAA has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. CNPAA has also been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
CNPAA has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. CNPAA has been shown to reduce tumor growth and metastasis in animal models of cancer. CNPAA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CNPAA in lab experiments is its low toxicity profile and well-tolerated nature. However, CNPAA is a relatively new compound, and its long-term effects on humans are not fully understood. Additionally, the synthesis of CNPAA is complex and requires multiple steps, which may limit its widespread use in research.
Future Directions
Future research on CNPAA should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CNPAA and its long-term effects on humans. Finally, the development of more efficient and cost-effective synthesis methods for CNPAA would facilitate its widespread use in research.
In conclusion, CNPAA is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases. CNPAA has a low toxicity profile and is well-tolerated in preclinical studies. Future research on CNPAA should focus on its potential therapeutic applications, mechanism of action, and long-term effects on humans.
Scientific Research Applications
CNPAA has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, CNPAA has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. CNPAA has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, CNPAA has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[4-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c1-13(24)20-15-3-5-16(6-4-15)29(27,28)22-10-8-21(9-11-22)17-7-2-14(19)12-18(17)23(25)26/h2-7,12H,8-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTUVUGBOQJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.